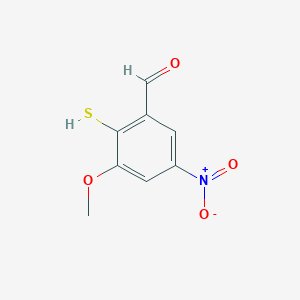

3-Methoxy-5-nitro-2-sulfanylbenzaldehyde

Description

3-Methoxy-5-nitro-2-sulfanylbenzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group (-OCH₃) at position 3, a nitro group (-NO₂) at position 5, and a sulfanyl (-SH) group at position 2 on the aromatic benzene ring. The aldehyde functional group (-CHO) at position 1 makes this compound highly reactive, enabling its use in organic synthesis, particularly in the formation of Schiff bases and heterocyclic compounds. Its unique substitution pattern confers distinct electronic and steric properties, influencing its solubility, stability, and reactivity compared to simpler benzaldehyde derivatives.

Properties

CAS No. |

92990-85-7 |

|---|---|

Molecular Formula |

C8H7NO4S |

Molecular Weight |

213.21 g/mol |

IUPAC Name |

3-methoxy-5-nitro-2-sulfanylbenzaldehyde |

InChI |

InChI=1S/C8H7NO4S/c1-13-7-3-6(9(11)12)2-5(4-10)8(7)14/h2-4,14H,1H3 |

InChI Key |

GDSQXVAXGOEMKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1S)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-nitro-2-sulfanylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-Methoxy-5-nitro-2-sulfanylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. These interactions can lead to the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs can be categorized based on substituent types and positions. Below is a comparative analysis using available evidence:

A. Sulfonylurea Herbicides ()

Compounds such as Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a sulfonylurea backbone but differ in substitution patterns:

- Substituent Comparison: 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde: Methoxy (-OCH₃), nitro (-NO₂), and sulfanyl (-SH) groups. Metsulfuron-methyl: Methoxy-triazine ring, sulfonyl (-SO₂), and benzoate ester groups.

- Reactivity: The sulfanyl (-SH) group in the target compound is nucleophilic, whereas sulfonyl (-SO₂) groups in herbicides are electron-withdrawing, reducing reactivity toward nucleophiles. The nitro group (-NO₂) in the target compound enhances electrophilicity at the aldehyde position, favoring condensation reactions.

B. Benzimidazole Derivatives ()

Compounds like 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazole (FDB023582) feature benzimidazole cores with sulfinyl and methoxy groups:

- Substituent Comparison :

- 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde: Lacks a benzimidazole ring but shares methoxy and sulfur-containing groups.

- FDB023582: Contains a sulfinyl (-SO) group and pyridine-methyl substituents, which enhance stability and bioavailability in pharmaceutical contexts.

- Applications :

Table 1: Comparative Properties of 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde and Analogs

Research Findings and Implications

- Synthetic Utility : The nitro and sulfanyl groups in 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde enable regioselective reactions, such as thiol-alkene couplings, which are less feasible in sulfonylurea or benzimidazole analogs .

- Stability Challenges : Unlike FDB023582, the target compound’s nitro group may lead to instability under acidic conditions, requiring inert storage environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.